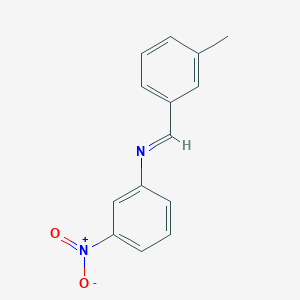

N-(3-methylbenzylidene)-3-nitroaniline

Description

N-(3-Methylbenzylidene)-3-nitroaniline is a Schiff base compound synthesized via condensation of 3-nitroaniline with 3-methylbenzaldehyde. The compound features a nitro group at the meta position of the aniline ring and a methyl substituent at the meta position of the benzylidene moiety. Its synthesis typically involves refluxing the reactants in ethanol with catalytic acetic acid, followed by precipitation and recrystallization .

Structurally, the compound adopts an E-configuration due to the planar arrangement of the imine bond (C=N), as confirmed by NMR and X-ray crystallography in analogous systems . The nitro group and methyl substituent influence molecular packing through hydrogen bonding and van der Waals interactions, as observed in related Schiff bases .

Properties

Molecular Formula |

C14H12N2O2 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

1-(3-methylphenyl)-N-(3-nitrophenyl)methanimine |

InChI |

InChI=1S/C14H12N2O2/c1-11-4-2-5-12(8-11)10-15-13-6-3-7-14(9-13)16(17)18/h2-10H,1H3 |

InChI Key |

OSSRMLCBONLIOE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=CC=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects

(a) N-(4-Methylbenzylidene)-3-nitroaniline

The positional isomer with a para-methyl group on the benzylidene ring exhibits distinct crystallographic properties. For example, N-(4-methylbenzyl)-3-nitroaniline forms hydrogen-bonded chains via NH···O interactions, while the meta-methyl derivative (target compound) shows altered packing due to steric effects of the methyl group .

(b) N-Benzylidene-3-nitroaniline

Removing the methyl substituent () reduces steric hindrance, leading to higher reactivity in Mannich reactions. For instance, the unsubstituted analog reacts faster with enaminouracils to form pyrimido[4,5-d]pyrimidones compared to the 3-methyl derivative .

(c) 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA)

DFNA () demonstrates unique thermomechanical properties (elasticity and thermosalience) absent in the target compound. The chlorine and fluorine substituents enhance anisotropic crystal packing, enabling phase transitions at 138°C, whereas the methyl group in the target compound promotes isotropic interactions .

Halogenated Derivatives

(a) N-(4-Chlorobenzylidene)-3-nitroaniline

The 4-chloro analog () shows higher electrophilicity due to the electron-withdrawing Cl substituent, facilitating annulation reactions with formalin to yield pyrimido[4,5-d]pyrimidones in higher yields (75–80%) compared to the methyl-substituted compound (60–65%) .

(b) 4-Chloro-N-[4-(diethylamino)benzylidene]-3-nitroaniline

The diethylamino group in this derivative () introduces strong electron-donating effects, shifting the UV-Vis absorption maxima to longer wavelengths (λmax ≈ 450 nm) compared to the target compound (λmax ≈ 390 nm) .

(a) Cross-Coupling Reactions

In Cu/HMPC-catalyzed coupling reactions (), N-(3-methylbenzylidene)aniline (lacking the nitro group) achieves 98% yield, while nitro-substituted analogs like the target compound require harsher conditions due to reduced amine nucleophilicity .

Data Tables

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.